molecular formula C14H9Cl2IN2OS B5149107 N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-2-iodobenzamide

N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-2-iodobenzamide

Cat. No. B5149107
M. Wt: 451.1 g/mol
InChI Key: HGBIBQWUDLADHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-2-iodobenzamide, commonly known as DIBA, is a chemical compound that has been extensively studied for its potential use in scientific research. DIBA is a small molecule inhibitor that has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

DIBA has been extensively studied for its potential use in scientific research. It has been shown to have a variety of applications in the fields of cancer research, virology, and immunology. In cancer research, DIBA has been shown to inhibit the growth of cancer cells by targeting specific pathways involved in cell growth and proliferation. In virology, DIBA has been shown to inhibit the replication of certain viruses, including HIV-1. In immunology, DIBA has been shown to modulate the immune response by targeting specific immune cells.

Mechanism of Action

The mechanism of action of DIBA involves the inhibition of specific enzymes and pathways involved in cellular processes. DIBA has been shown to inhibit the activity of the proteasome, a complex of proteins that is involved in the degradation of cellular proteins. By inhibiting the proteasome, DIBA can prevent the degradation of specific proteins that are involved in cell growth and proliferation. Additionally, DIBA has been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. By inhibiting histone deacetylases, DIBA can modulate the expression of specific genes involved in cellular processes.
Biochemical and Physiological Effects:
DIBA has been shown to have a variety of biochemical and physiological effects. In cancer cells, DIBA has been shown to induce apoptosis, or programmed cell death, by targeting specific pathways involved in cell survival. Additionally, DIBA has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. In virology, DIBA has been shown to inhibit the replication of certain viruses by targeting specific enzymes involved in viral replication. In immunology, DIBA has been shown to modulate the immune response by targeting specific immune cells and cytokines.

Advantages and Limitations for Lab Experiments

DIBA has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a well-established synthesis method. Additionally, DIBA has been extensively studied and has a variety of applications in scientific research. However, there are also limitations to using DIBA in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, DIBA has a short half-life in vivo, which can limit its effectiveness in animal studies.

Future Directions

For research involve the development of more potent and selective inhibitors, as well as more studies to determine the safety and efficacy of DIBA in animal models and humans.

Synthesis Methods

The synthesis of DIBA involves the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. The resulting compound is then reacted with 2,5-dichloroaniline to form DIBA. The synthesis method of DIBA has been well-established and has been used in a variety of scientific research studies.

properties

IUPAC Name

N-[(2,5-dichlorophenyl)carbamothioyl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2IN2OS/c15-8-5-6-10(16)12(7-8)18-14(21)19-13(20)9-3-1-2-4-11(9)17/h1-7H,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBIBQWUDLADHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.